molecular formula C13H16BrNO2 B13720625 Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate

Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate

Cat. No.: B13720625
M. Wt: 298.18 g/mol
InChI Key: VNQXVQZODDJNLG-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclobutylamino-2-methylbenzoic acid methyl ester is an organic compound with a complex structure that includes a bromine atom, a cyclobutylamino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclobutylamino-2-methylbenzoic acid methyl ester typically involves multiple steps. One common approach is to start with 3-bromo-2-methylbenzoic acid, which undergoes a series of reactions to introduce the cyclobutylamino group and the methyl ester functional group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclobutylamino-2-methylbenzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers.

Scientific Research Applications

5-Bromo-3-cyclobutylamino-2-methylbenzoic acid methyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Bromo-3-cyclobutylamino-2-methylbenzoic acid methyl ester exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyclobutylamino group and the bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbenzoic acid: A precursor in the synthesis of 5-Bromo-3-cyclobutylamino-2-methylbenzoic acid methyl ester.

    Methyl 3-amino-5-bromo-2-methylbenzoate: Another related compound with similar structural features.

Uniqueness

5-Bromo-3-cyclobutylamino-2-methylbenzoic acid methyl ester is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate

InChI

InChI=1S/C13H16BrNO2/c1-8-11(13(16)17-2)6-9(14)7-12(8)15-10-4-3-5-10/h6-7,10,15H,3-5H2,1-2H3

InChI Key

VNQXVQZODDJNLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC2CCC2)Br)C(=O)OC

Origin of Product

United States

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